Lipophilicity Advantage: 5-Methyl Substitution Shifts logP by >0.7 Units Relative to Unsubstituted Pyrimidine-4-carbonitrile
The 5-methyl substituent on 5-methylpyrimidine-4-carbonitrile (XLogP3 = 0.6) increases lipophilicity by 0.7 log units compared to unsubstituted pyrimidine-4-carbonitrile (XLogP3 = -0.1), a change consistent with the established Hansch π value of +0.56 for a methyl group on aromatic systems [1][2]. This shift is sufficient to alter the compound's behavior in biphasic reaction media and impacts its suitability as a fragment starting point where an optimal logP range of 1–3 is often targeted for lead-likeness [1].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Pyrimidine-4-carbonitrile: XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantifiable logP shift directly influences membrane permeability predictions and pharmacokinetic profiling, making the methylated analog a more appropriate starting point for optimization of CNS- or cell-permeable inhibitors where unsubstituted pyrimidine-4-carbonitrile would be suboptimally hydrophilic.
- [1] PubChem. (2026). 5-Methylpyrimidine-4-carbonitrile. PubChem CID 13860984. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Pyrimidine-4-carbonitrile. PubChem CID 10313094. National Center for Biotechnology Information. View Source
